molecular formula C27H44O B12419759 Vitamin D3-13C

Vitamin D3-13C

Cat. No.: B12419759
M. Wt: 387.6 g/mol
InChI Key: QYSXJUFSXHHAJI-LCCKNAHGSA-N
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Description

Vitamin D3-13C, also known as cholecalciferol-13C, is a labeled form of vitamin D3 where the carbon atoms are enriched with the stable isotope carbon-13. This labeling allows for detailed studies of the metabolic pathways and mechanisms of action of vitamin D3 using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Vitamin D3 is crucial for maintaining calcium and phosphorus homeostasis in the body, and its deficiency can lead to various health issues, including rickets and osteoporosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D3-13C typically involves the photochemical conversion of 7-dehydrocholesterol-13C to cholecalciferol-13C. This process is initiated by ultraviolet (UV) irradiation, which induces the cleavage of the B-ring in 7-dehydrocholesterol-13C, forming prethis compound. This intermediate then undergoes a thermal isomerization to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of 7-dehydrocholesterol-13C from yeast or other sources, followed by UV irradiation and thermal isomerization. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Vitamin D3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Vitamin D3-13C exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This heterodimer binds to vitamin D response elements in the DNA, modulating the transcription of target genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with carbon-13, which allows for detailed metabolic studies. It is more potent than vitamin D2-13C in terms of biological activity and is the preferred form for medical and research applications .

Properties

Molecular Formula

C27H44O

Molecular Weight

387.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-(113C)methyl(6,7-13C2)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1+1,2+1,19+1

InChI Key

QYSXJUFSXHHAJI-LCCKNAHGSA-N

Isomeric SMILES

C[C@H](CCC[13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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